molecular formula C31H49NO6S B3330749 Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate CAS No. 738606-44-5

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

Cat. No. B3330749
M. Wt: 563.8 g/mol
InChI Key: UZZLDIFAUXUEAY-UHFFFAOYSA-N
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Description

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate, also known as Pentadecanedioic acid, 8-isocyano-2,2,14,14-tetramethyl-8-[(4-methylphenyl)sulfonyl]-, 1,15-diethyl ester, is a chemical compound with the molecular formula C31H49NO6S . It has a molecular weight of 563.79 .

Scientific Research Applications

Applications in Heterocycle Formation

  • The study by Schnell, Ramm, and Köckritz (1994) explored the reactivity of diethyl [(1-isocyano-2,2-dichloro)-ethenyl]phosphonate with various amines and thiols, leading to the formation of imidazoles and other heterocycles. This reaction showcases the potential of isocyano compounds in synthesizing complex heterocyclic structures, which are pivotal in pharmaceuticals and agrochemicals (Schnell, Ramm, & Köckritz, 1994).

Synthesis of Erbstatin

  • Stoelwinder and Leusen (1990) demonstrated the synthesis of Erbstatin, an important compound in cancer research, using diethyl (isocyanomethyl)phosphonate. This process highlights the role of isocyano phosphonates in the synthesis of biologically active molecules (Stoelwinder & Leusen, 1990).

Investigation of Isomerization in Chemistry

  • A study by Afonin et al. (2017) on bis[(Z)‐cyanomethylidene]‐diazapentacyclodienedicarboxylates, closely related to the chemical structure , revealed spontaneous isomerization in chloroform solution. This research indicates the potential of these compounds in studying isomerization processes, crucial in understanding reaction dynamics and molecular stability (Afonin et al., 2017).

Laser Active Complexes

  • Sathyamoorthi, Boyer, Allik, and Chandra (1994) explored the creation of laser active cyanopyrromethene–BF2 complexes using related isocyanide reactions. This application is vital in the development of laser technologies and materials science (Sathyamoorthi et al., 1994).

Synthesis of Macrocyclic Compounds

  • The work by Kang Shin-Geol and Kweon Jae Keun (1992) on synthesizing 14-membered tetraaza macrocycles with N-ethyl groups using similar isocyano compounds, underscores the importance of these chemicals in creating complex macrocyclic structures, which are fundamental in supramolecular chemistry and host-guest systems (Kang Shin-Geol & Kweon Jae Keun, 1992).

properties

IUPAC Name

diethyl 8-isocyano-2,2,14,14-tetramethyl-8-(4-methylphenyl)sulfonylpentadecanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H49NO6S/c1-9-37-27(33)29(4,5)21-13-11-15-23-31(32-8,39(35,36)26-19-17-25(3)18-20-26)24-16-12-14-22-30(6,7)28(34)38-10-2/h17-20H,9-16,21-24H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZZLDIFAUXUEAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCCCC(CCCCCC(C)(C)C(=O)OCC)([N+]#[C-])S(=O)(=O)C1=CC=C(C=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H49NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

563.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 8-isocyano-2,2,14,14-tetramethyl-8-tosylpentadecanedioate

CAS RN

738606-44-5
Record name Pentadecanedioic acid, 8-isocyano-2,2,14,14-tetramethyl-8-[(4-methylphenyl)sulfonyl]-, 1,15-diethyl ester
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Under Ar atmosphere, to a solution of 7-bromo-2,2-dimethylheptanoic acid ethyl ester (26.50 g, 100 mmol), tetra-n-butylammonium iodide (3.69 g, 10 mmol) and p-toluenesulfonyl methyl isocyanide (9.80 g, 50 mmol) in anhydrous DMSO (300 mL) was added sodium hydride (4.80 g, 20.5 mmol, 60% dispersion in mineral oil) at 5-10° C. The reaction mixture was stirred at room temperature for 20 h and quenched with ice-water (300 mL). The product was extracted with dichloromethane (3□100 mL). The combined organic layers were washed with water (200 mL), half-saturated NaCl solution (2′200 mL), and saturated NaCl solution (200 mL), dried over MgSO4, and concentrated in vacuo to get the crude 8-isocyano-2,2,14,14-tetramethyl-8-(toluene-4-sulfonyl)-pentadecanedioic acid diethyl ester (36.8 g) as an orange oil, which was used in the next step without purification. To a solution of this crude product (36.8 g) in dichloromethane (450 mL) was added concentrated hydrochloric acid (110 mL) and the mixture was stirred at room temperature for 1 h. The solution was diluted with water (400 mL) and the aqueous layer was extracted with dichloromethane (200 mL). The combined organic layers were washed with saturated NaHCO3 solution (2×150 mL) and saturated NaCl solution (150 mL). The organic solution was dried over Na2SO4 and concentrated in vacuo. The residue was subjected to column chromatography (silica gel, hexanes:ethyl acetate=11:1) to give 2,2,14,14-tetramethyl-8-oxo-pentadecanedioic acid diethyl ester (12.20 g, 66% over two steps) as a colorless oil. 1H NMR (300 MHz, CDCl3/TMS): δ (ppm): 4.11 (q, 4H, J=6.9 Hz), 2.37 (t, 4H, J=7.5 Hz), 1.58-1.47 (m, 8H), 1.35-1.10 (m, 8H), 1.24 (t, 6H, J=7.2 Hz), 1.15 (s, 12H). 13C NMR (75 MHz, CDCl3/TMS): δ (ppm): 211.6, 178.3, 60.5, 43.1, 42.5, 40.9, 30.1, 25.5, 25.1, 24.1, 14.7. HRMS (LSIMS, nba): Calcd. for C23H43O5 (MH+): 399.3110. found: 399.3129.
Quantity
26.5 g
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
3.69 g
Type
catalyst
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DC Oniciu, JL Myers - Organic Process Research & Development, 2021 - ACS Publications
Fraudulent fatty acids (also called abnormal fatty acids) are molecules with structures similar to those of oleic or linolenic acid that activate regulatory pathways in the liver, resulting in …
Number of citations: 4 pubs.acs.org

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